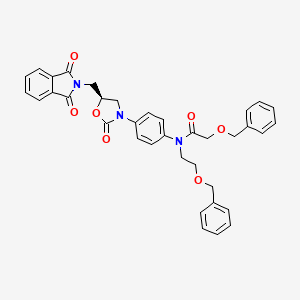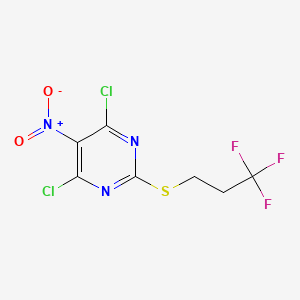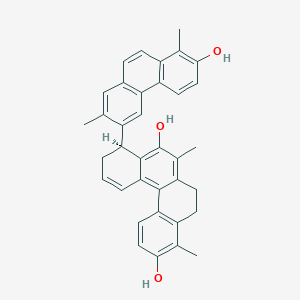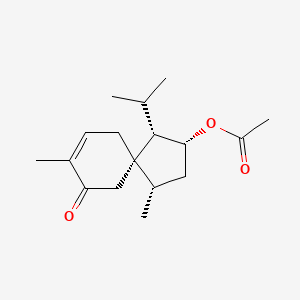
6,7-Dichloro Hydroxychloroquine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoline ring, which significantly influences its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro Hydroxychloroquine typically involves the chlorination of hydroxychloroquine. The process begins with the preparation of hydroxychloroquine, followed by selective chlorination at the 6th and 7th positions. This can be achieved using reagents such as phosphorus oxychloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and analysis of the compound .
化学反应分析
Types of Reactions: 6,7-Dichloro Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, especially at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
6,7-Dichloro Hydroxychloroquine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its potential antiviral properties, particularly against coronaviruses.
Medicine: Explored for its therapeutic potential in autoimmune diseases and as an antimalarial agent.
作用机制
The mechanism of action of 6,7-Dichloro Hydroxychloroquine involves multiple pathways:
Immune Modulation: Suppresses the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines.
Antiviral Activity: Inhibits viral replication by increasing the pH of endosomes, preventing the fusion of the virus with host cells.
Antimalarial Activity: Interferes with the digestion of hemoglobin in the malaria parasite, leading to the accumulation of toxic heme.
相似化合物的比较
Hydroxychloroquine: A less chlorinated analogue with similar therapeutic uses but different pharmacokinetic properties.
Chloroquine: Another antimalarial drug with a similar structure but lacking the hydroxyl group.
Quinine: An older antimalarial agent with a different mechanism of action and side effect profile.
Uniqueness: 6,7-Dichloro Hydroxychloroquine stands out due to its enhanced chemical stability and potentially broader spectrum of biological activities compared to its analogues. The presence of two chlorine atoms at specific positions on the quinoline ring contributes to its unique reactivity and therapeutic potential .
属性
分子式 |
C18H25Cl2N3O |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
2-[4-[(6,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-17-6-7-21-18-12-16(20)15(19)11-14(17)18/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI 键 |
HPVUQIOQONHQPO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



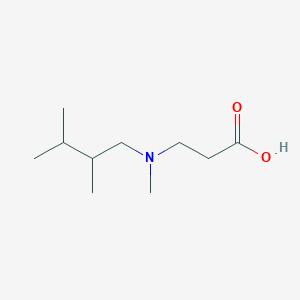
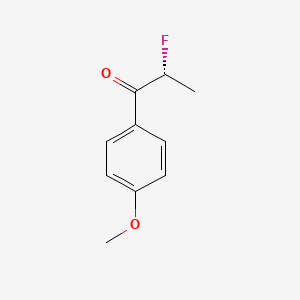

![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)
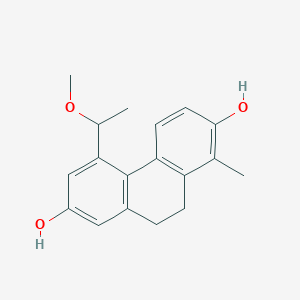
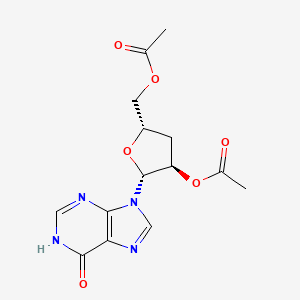
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
